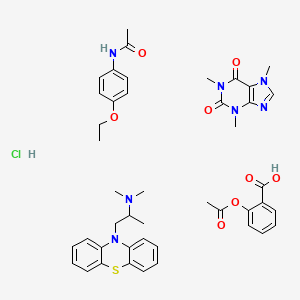

2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydrocodeine bitartrate, aspirin, and caffeine is a combination medication used primarily for pain relief. Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic, aspirin is a nonsteroidal anti-inflammatory drug (NSAID), and caffeine is a central nervous system stimulant. This combination is effective in managing moderate to severe pain, particularly when other pain medications are not sufficient .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydrocodeine Bitartrate: Dihydrocodeine is synthesized from codeine through a process of hydrogenation.

Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.

Caffeine: Caffeine is extracted from natural sources like coffee beans and tea leaves or synthesized from xanthine derivatives.

Industrial Production Methods

The industrial production of this combination involves the precise measurement and mixing of dihydrocodeine bitartrate, aspirin, and caffeine in specific ratios. The mixture is then formulated into tablets or capsules under controlled conditions to ensure uniformity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Dihydrocodeine can undergo oxidation to form dihydromorphine.

Reduction: Aspirin can be reduced to salicylic acid under certain conditions.

Substitution: Caffeine can undergo substitution reactions, particularly methylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Methyl iodide is often used for methylation reactions.

Major Products

Dihydrocodeine: Oxidation produces dihydromorphine.

Aspirin: Reduction yields salicylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

Analgesic Research: Dihydrocodeine bitartrate is studied for its analgesic properties and potential for abuse and dependence.

Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of these compounds.

Biology

Pain Management: Studies on the efficacy of this combination in managing different types of pain.

Neurobiology: Research on the effects of caffeine on the central nervous system.

Medicine

Clinical Trials: Trials to determine the safety and efficacy of this combination in various patient populations.

Addiction Studies: Research on the potential for addiction and methods to mitigate it.

Industry

Pharmaceutical Formulation: Development of new formulations to improve bioavailability and patient compliance.

Quality Control: Methods to ensure the consistency and quality of the final product.

Wirkmechanismus

Dihydrocodeine Bitartrate

Dihydrocodeine bitartrate acts as an agonist at the μ-opioid receptors in the central nervous system, inhibiting the release of neurotransmitters and reducing the perception of pain .

Aspirin

Aspirin inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This reduces inflammation, pain, and fever .

Caffeine

Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Codeine: Similar to dihydrocodeine but less potent.

Acetaminophen: Often combined with caffeine and dihydrocodeine for pain relief.

Ibuprofen: Another NSAID similar to aspirin but with different pharmacokinetics.

Uniqueness

The combination of dihydrocodeine bitartrate, aspirin, and caffeine is unique in its multi-modal approach to pain relief, leveraging the analgesic, anti-inflammatory, and stimulant properties of its components .

Eigenschaften

CAS-Nummer |

79102-58-2 |

|---|---|

Molekularformel |

C44H52ClN7O8S |

Molekulargewicht |

874.4 g/mol |

IUPAC-Name |

2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H20N2S.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-11,13H,12H2,1-3H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H |

InChI-Schlüssel |

ZGWVKGYYNSULOV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Synonyme |

Synalgos |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.